Cas no 121263-19-2 (Calphostin C)

Calphostin C is an effective and specific inhibitor of protein kinase C Calphostin C is an anti-tumor antibiotic Calphostin C inhibited protein kinase C 1000 times more than other protein kinases, with an IC50 of 0.05 μ M. Calphostin C induces apoptosis in some tumor cell lines Calphostin C has potent cytotoxic activity and antitumor activity
Calphostin C structure
Calphostin C structure
Product Name:Calphostin C
CAS No:121263-19-2
Molecular Formula:C44H38O14
Molecular Weight:790.764120000001
CID:146033
PubChem ID:24892857

Calphostin C Properties

Names and Identifiers

    • Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl4-hydroxyphenyl ester, stereoisomer
    • Calphostin C from Cladosporium cladosporioides
    • Calphostin C
    • Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetra...
    • Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]
    • 1-[3,10-dihydroxy-12-[2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate
    • UCN-1028c
    • Cladochrome E
    • PKF 115-584
    • UCN 1028C
    • (R)-Calphostin C
    • He Ding C Carver
    • Calphostin CUCN-1028C
    • UCN 1028 C, PKF 115-384
    • Calphostin C,98%
    • Calphostin C, 95.0+ % (HPLC)
    • KBioGR_000240
    • WEA26319
    • Calphostin C, Cladosporium cladosporioides - CAS 121263-19-2
    • M04057
    • 1-(4,9-dihydroxy-12-(2-((4-hydroxyphenoxy)carbonyloxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
    • HMS1361L22
    • 121263-19-2
    • HY-105416
    • 1-(4,9-Dihydroxy-12-(2-(((4-hydroxyphenoxy)carbonyl)oxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-ylbenzoate
    • CHEMBL261214
    • KBio2_002808
    • BDBM50500850
    • Bio2_000720
    • MFCD00133155
    • 924657-57-8
    • Calphostin C from Cladosporium cladosporioides, >=90% (HPLC), powder
    • Bio1_000129
    • Bio1_001107
    • [2-[4,9-dihydroxy-12-[2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-3,10-dioxo-perylen-1-yl]-1-methyl-ethyl] benzoate
    • KBio3_000479
    • Bio2_000240
    • IDI1_033990
    • CS-0025958
    • (1R)-2-[12-[(2R)-2-(Benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylcarbonic acid 4-hydroxyphenyl ester
    • CBiol_001843
    • C44H38O14
    • AKOS024456712
    • 1-[3,10-dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
    • 1-(4,9-Dihydroxy-12-(2-(((4-hydroxyphenoxy)carbonyl)oxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
    • Benzoic acid 2-{4,9-dihydroxy-12-[2-(4-hydroxy-phenoxycarbonyloxy)-propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydro-perylen-1-yl}-1-methyl-ethyl ester
    • HB0160
    • KBio2_000240
    • PKF 115584
    • Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl4-hydroxyphenyl ester,stereoisomer
    • SCHEMBL13827621
    • SCHEMBL3469324
    • F82138
    • KBioSS_000240
    • J-004473
    • KBio3_000480
    • Bio1_000618
    • KBio2_005376
    • [(2R)-1-[3,10-Dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate
    • HMS3402L22
    • Ucn 1028 C
    • Carbonic acid, 2-(12-(2-(benzoyloxy)propyl)-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl)-1-methylethyl 4-hydroxyphenyl ester
    • (R)-1-(4,9-dihydroxy-12-((R)-2-((4-hydroxyphenoxy)carbonyloxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
    • BSPBio_001520
    • CHEMBL460433
    • UNII-I271P23G24
    • DTXSID40923744
    • HSDB 7592
    • BDBM213748
    • CHEBI:209558
    • CALPHOSTIN C [HSDB]
    • NCGC00163433-01
    • BRD-K63793181-001-02-6
    • HMS1989L22
    • BDBM50249236
    • Carbonic acid, (1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl 4-hydroxyphenyl ester, stereoisomer
    • HMS1791L22
    • CARBONIC ACID, 2-(12-(2-(BENZOYLOXY)PROPYL)-3,10-DIHYDRO- 4,9-DIHYDROXY-2,6,7,11-TETRAMETHOXY-3,10-DIOXO-1-PERYLENYL)- 1-METHYLETHYL 4-HYDROXYPHENYL ESTER
    • CHEMBL1256495
    • I271P23G24
    • SRJYZPCBWDVSGO-NHCUHLMSSA-N
    • PKF-115584
    • Carbonic acid, (1R)-2-(12-((2R)-2-(benzoyloxy)propyl)-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl)-1-methylethyl 4-hydroxyphenyl ester, stereoisomer
    • GTPL5156
    • NCGC00163433-02
    • Carbonic acid, (1R)a?a?-a[12-a[(2R)a?a?-a?benzoyloxy)apropyl]a?a?,a?0-adihydro-a?,a?-adihydroxy-a?,a?,a?,a?1-atetramethoxy-a?,a?0-adioxo-a?-aperylenyl]a?a?-amethylethyl 4-ahydroxyphenyl ester, stereoisomer
    • US9284299, PKF115-584
    • (2R)-1-{3,10-dihydroxy-12-[(2R)-2-[(4-hydroxyphenoxycarbonyl)oxy]propyl]-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl}propan-2-yl benzoate
    • SCHEMBL15185703
    • Q5023913
    • CHEMBL3890384
    • BDBM50589220
    • LSUTUUOITDQYNO-UHFFFAOYSA-N
    • DA-62014
    • MDL: MFCD00133155
    • InChIKey: SRJYZPCBWDVSGO-UHFFFAOYSA-N
    • Inchi: InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45-47H,16-17H2,1-6H3/t20-,21-/m1/s1
    • SMILES: C[C@H](CC1=C(C(=O)C2=C3C1=C4C(=C(C(=O)C5=C4C(=C(C=C5O)OC)C3=C(C=C2O)OC)OC)C[C@@H](C)OC(=O)OC6=CC=C(C=C6)O)OC)OC(=O)C7=CC=CC=C7

Computed Properties

  • Exact Mass: 790.22600
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 14
  • Rotatable Bond Count: 15
  • Monoisotopic Mass: 790.226156
  • Heavy Atom Count: 58
  • Complexity: 1580
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 8.6
  • Tautomer Count: 576
  • Surface Charge: 0
  • Topological Polar Surface Area: 194

Experimental Properties

  • LogP: 7.86440
  • PSA: 193.58000
  • Refractive Index: 1.707
  • Boiling Point: 1039.8±65.0 °C at 760 mmHg
  • Melting Point: No data available
  • Flash Point: 317.0±27.8 °C
  • Solubility: Insuluble (4.7E-5 g/L) (25 ºC),
  • Color/Form: Red to black powder
  • Solubility: 2,5 dimethylfuran
  • Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),

Calphostin C Security Information

Calphostin C Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AD35520-1mg
Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl4-hydroxyphenyl ester, stereoisomer
121263-19-2 >95%
1mg
$1444.00
Ambeed
A185376-1mg
(R)-1-(4,9-Dihydroxy-12-((R)-2-(((4-hydroxyphenoxy)carbonyl)oxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
121263-19-2 98%
1mg
$1190.0 2025-02-21
BioAustralis
BIA-C1014-0.10 mg
Calphostin C
121263-19-2 >95%byHPLC
0.10mg
$209.00 2023-08-23
Fluorochem
M04057-1mg
Calphostin C
121263-19-2 98%
1mg
£896.00 2022-02-28
LKT Labs
C0344-100 μg
Calphostin C
121263-19-2 ≥95%
100μg
$353.20 2023-04-12
MedChemExpress
HY-105416-100μg
Calphostin C
121263-19-2 ≥99.0%
100μg
¥5200 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-3545-100 µg
Calphostin C,
121263-19-2 ≥95%
100µg
¥1,098.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6560-100ug
Calphostin C
121263-19-2 98%
100ug
¥1387.00 2023-09-10

Calphostin C Related Literature

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Amadis Chemical Company Limited
(CAS:121263-19-2)Calphostin C
A1200147
Purity:99%
Quantity:1mg
Price($):1071.0